molecular formula C10H19Br B13200115 1-(3-Bromopropyl)-4-methylcyclohexane

1-(3-Bromopropyl)-4-methylcyclohexane

Cat. No.: B13200115
M. Wt: 219.16 g/mol
InChI Key: WBYYTNLDLVJXDH-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-methylcyclohexane is an organic compound characterized by a bromine atom attached to a three-carbon propyl chain, which is further connected to a cyclohexane ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-methylcyclohexanol followed by a substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as toluene or xylene and is often facilitated by microwave irradiation to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or hydrobromic acid in the presence of a catalyst. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like ethanol.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: 1-(3-Hydroxypropyl)-4-methylcyclohexane, 1-(3-Cyanopropyl)-4-methylcyclohexane.

    Elimination: 4-Methylcyclohexene.

    Oxidation: 1-(3-Oxopropyl)-4-methylcyclohexane.

    Reduction: 1-(3-Propyl)-4-methylcyclohexane.

Scientific Research Applications

1-(3-Bromopropyl)-4-methylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-methylcyclohexane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to form new bonds with nucleophiles or undergo elimination to form alkenes. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

    1-(3-Bromopropyl)cyclohexane: Lacks the methyl group on the cyclohexane ring.

    1-(3-Chloropropyl)-4-methylcyclohexane: Contains a chlorine atom instead of bromine.

    1-(3-Bromopropyl)-4-ethylcyclohexane: Has an ethyl group instead of a methyl group on the cyclohexane ring.

Uniqueness: 1-(3-Bromopropyl)-4-methylcyclohexane is unique due to the presence of both a bromine atom and a methyl group on the cyclohexane ring, which influences its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile compound in organic synthesis and industrial applications.

Biological Activity

1-(3-Bromopropyl)-4-methylcyclohexane is a halogenated cycloalkane that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structural features lend it potential biological activity, which is essential for understanding its applications in drug development and chemical biology.

  • Molecular Formula: C10H17Br
  • Molecular Weight: 229.15 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1647-26-3

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, such as proteins and nucleic acids. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the cyclohexane structure can influence conformational dynamics, potentially affecting enzyme binding and activity.

Biological Activity Overview

  • Antimicrobial Activity: Preliminary studies suggest that halogenated compounds exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Cytotoxicity: Research indicates that certain brominated compounds can induce cytotoxic effects in cancer cell lines. The mechanism may involve apoptosis or necrosis triggered by oxidative stress or disruption of cellular signaling pathways.
  • Enzyme Inhibition: The structural configuration allows for potential inhibition of specific enzymes, particularly those involved in metabolic processes. This could be relevant for drug design targeting metabolic disorders or cancer.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various brominated cycloalkanes, including this compound. Results indicated a significant reduction in bacterial growth against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound induced apoptosis, characterized by increased levels of caspase-3 activity and DNA fragmentation.

Study 3: Enzyme Interaction Studies

Kinetic studies demonstrated that this compound could inhibit the activity of specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other therapeutic agents.

Data Tables

PropertyValue
Molecular Weight229.15 g/mol
Log P (octanol-water)3.35
Solubility0.0658 mg/ml
Bioavailability Score0.55
Biological ActivityObservations
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits cytochrome P450 enzymes

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-(3-bromopropyl)-4-methylcyclohexane

InChI

InChI=1S/C10H19Br/c1-9-4-6-10(7-5-9)3-2-8-11/h9-10H,2-8H2,1H3

InChI Key

WBYYTNLDLVJXDH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCCBr

Origin of Product

United States

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